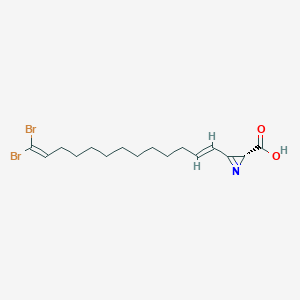
Motualevic acid F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Motualevic acid F is a 2H-azirine that is 2H-azirene-2-carboxylic acid substituted by a 13,13-dibromotrideca-1,12-dien-1-yl group at position 3 (the 2R stereoisomer). It is isolated from the marine sponge Siliquariaspongia sp. and exhibits antibacterial properties. It has a role as a metabolite and an antibacterial agent. It is a monocarboxylic acid and an organobromine compound. It derives from a 2H-azirine.
Applications De Recherche Scientifique
Antimicrobial Activity
Inhibition of Bacterial Growth
Motualevic acid F has demonstrated significant antimicrobial activity against various strains of bacteria, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound range from 1.2 to 10.9 µg/mL, indicating its potency .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.2 - 10.9 |
| Methicillin-resistant Staphylococcus aureus | 1.2 - 10.9 |
| Bacillus subtilis | Not specified |
| Candida albicans | Not specified |
The presence of the carboxyl group in the structure is essential for its antimicrobial activity, as modifications that remove this group significantly reduce efficacy .
Mechanism of Action
The antimicrobial mechanism of this compound involves disruption of bacterial cell membranes, leading to cell lysis. Studies suggest that compounds with a free carboxylic acid group exhibit higher antibacterial activity compared to their esterified counterparts .
Study 1: Antimicrobial Efficacy in vitro
In a study conducted by researchers at the National Cancer Institute, this compound was tested against various bacterial strains using disk diffusion assays. The results indicated a strong inhibition zone against MRSA, supporting its potential use as a natural antibiotic .
Study 2: Structure-Activity Relationship
A detailed investigation into the structure-activity relationship (SAR) of motualevic acids revealed that modifications to the fatty acid portion adversely affect antibacterial activity. For instance, truncating the carbon chain or altering the position of functional groups led to diminished efficacy against Staphylococcus aureus and other pathogens .
Potential Applications in Medicine
This compound shows promise as a lead compound for developing new antibiotics targeting resistant bacterial strains. Its unique structure serves as a scaffold for synthetic modifications aimed at enhancing potency and reducing toxicity.
Propriétés
Formule moléculaire |
C16H23Br2NO2 |
|---|---|
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
(2R)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylic acid |
InChI |
InChI=1S/C16H23Br2NO2/c17-14(18)12-10-8-6-4-2-1-3-5-7-9-11-13-15(19-13)16(20)21/h9,11-12,15H,1-8,10H2,(H,20,21)/b11-9+/t15-/m1/s1 |
Clé InChI |
XWKHPPWOUIGVPT-SLZMIMFISA-N |
SMILES isomérique |
C(CCCC/C=C/C1=N[C@H]1C(=O)O)CCCCC=C(Br)Br |
SMILES canonique |
C(CCCCC=CC1=NC1C(=O)O)CCCCC=C(Br)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















